Daturadiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Triterpenoid Biosynthesis in Tomato

Scientific Field: Plant Metabolism and Chemodiversity.

Application Summary: Daturadiol is a product of the CYP716E26 enzyme, which exhibits C-6β hydroxylation activity against β-amyrin.

Methods of Application: The CYP716 family genes were isolated from the Micro-Tom cultivar of tomato and functionally characterized in a heterologous yeast expression system.

Cytotoxic Activity Against Human Cancer Cell Lines

Scientific Field: Oncology.

Application Summary: Daturadiol has been found to display moderate cytotoxic activity against human cancer cell lines.

Methods of Application: Daturadiol was isolated from the leaves of Vernicia fordii (Euphorbiaceae) and tested against human cancer cell lines.

Results: The study found that daturadiol displayed moderate cytotoxic activity against these cell lines.

α-Glucosidase Inhibitory Activities

Scientific Field: Pharmacology.

Application Summary: Daturadiol has been found to exhibit potential α-glucosidase inhibitory activities.

Methods of Application: Daturadiol was isolated from the roots of Codonopsis pilosula var.

Results: The study found that daturadiol exhibited potential α-glucosidase inhibitory activities.

Acid-catalyzed Backbone Rearrangement

Scientific Field: Organic Chemistry.

Application Summary: Acid-catalyzed backbone rearrangement of 5,6-epoxyalnusanes leads to the preparation of daturadiol.

Methods of Application: The study involves the use of acid catalysis to rearrange the backbone of 5,6-epoxyalnusanes, resulting in the formation of daturadiol.

Daturadiol is a phytochemical compound primarily found in various species of the Datura genus, particularly Datura metel and Datura stramonium. It belongs to the class of tropane alkaloids, which are known for their diverse pharmacological activities. Daturadiol is characterized by its unique chemical structure, which contributes to its biological effects and interactions within biological systems.

- Hydrolysis: This reaction can lead to the formation of simpler alkaloids or other derivatives.

- Oxidation: Daturadiol can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

- Esterification: It can react with acids to form esters, potentially altering its solubility and bioactivity.

These reactions are significant for understanding how Daturadiol can be modified for enhanced therapeutic effects.

Daturadiol exhibits a range of biological activities, including:

- Antimicrobial Properties: Studies have shown that Daturadiol possesses antibacterial and antifungal properties, making it a candidate for developing natural antimicrobial agents .

- Analgesic Effects: It has been reported to alleviate pain through mechanisms similar to those of other known analgesics .

- Antioxidant Activity: Daturadiol demonstrates antioxidant properties, which can protect cells from oxidative stress .

- Cytotoxic Effects: Some studies suggest that Daturadiol may have cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy .

Daturadiol can be synthesized through various methods:

- Extraction from Plant Material: The most common method involves extracting Daturadiol from the leaves and seeds of Datura species using solvents like methanol or ethanol.

- Chemical Synthesis: Laboratory synthesis methods may involve starting from simpler tropane alkaloids or related precursors through a series of

Daturadiol has several applications in different fields:

- Pharmaceuticals: Due to its analgesic and antimicrobial properties, Daturadiol is being explored as a potential ingredient in pain relief medications and topical antiseptics.

- Herbal Medicine: Traditional uses of Datura species include treatments for respiratory conditions and as a sedative.

- Research: Its unique properties make it a subject of interest in pharmacological and toxicological studies.

Recent studies have focused on the interactions of Daturadiol with various biological targets:

- Protein Binding Studies: Daturadiol has been shown to interact with specific proteins involved in cancer pathways, such as the MEILB2-BRCA2 receptor, indicating potential roles in cancer treatment .

- Docking Studies: Computational docking studies reveal that Daturadiol binds effectively to target proteins, suggesting significant therapeutic potential .

These interaction studies are crucial for understanding how Daturadiol can be utilized in drug development.

Daturadiol shares similarities with several other compounds found in the Datura genus. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Class | Notable Properties | Unique Features |

|---|---|---|---|

| Hyoscyamine | Tropane Alkaloid | Anticholinergic effects | Precursor to scopolamine |

| Scopolamine | Tropane Alkaloid | Antimuscarinic effects | Stronger sedative properties |

| Atropine | Tropane Alkaloid | Antidote for organophosphate poisoning | Widely used in emergency medicine |

| Withanolide | Steroidal Lactone | Anti-inflammatory and anticancer | Distinct structural class |

| Daturadiol | Tropane Alkaloid | Antimicrobial and analgesic | Unique interaction profile with proteins |

Daturadiol stands out due to its specific interactions with biological targets and its diverse pharmacological activities compared to other well-known compounds from the same plant family.

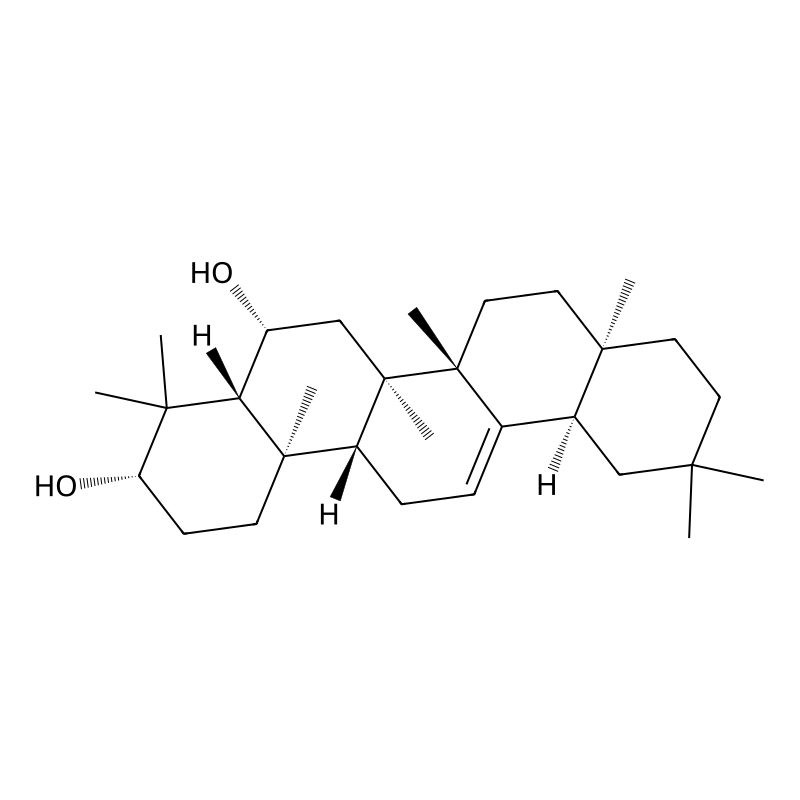

Molecular Architecture: Pentacyclic Triterpenoid Framework

Daturadiol represents a distinctive member of the pentacyclic triterpenoid family, characterized by its complex oleanane-type skeletal framework [1]. The compound possesses the molecular formula C30H50O2 with a molecular weight of 442.7 grams per mole [1]. Structurally, daturadiol is defined as olean-12-ene in which the hydrogens at the 3β and 6β positions have been replaced by hydroxyl groups [1]. This modification creates a pentacyclic triterpenoid diol that derives from the hydride of an oleanane backbone [1].

The fundamental architecture of daturadiol consists of five interconnected rings forming the characteristic pentacyclic framework typical of oleanane triterpenoids [4]. The compound exhibits a rigid polycyclic structure with minimal rotational freedom, as evidenced by its rotatable bond count of zero [1]. This structural rigidity contributes significantly to its physicochemical properties and biological activities.

The biosynthetic pathway leading to daturadiol involves the enzymatic hydroxylation of β-amyrin through the action of cytochrome P450 monooxygenases, specifically CYP716E26, which exhibits C-6β hydroxylation activity [32] [36]. This enzymatic process represents a critical step in the diversification of triterpenoid structures from the basic β-amyrin precursor [32].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C30H50O2 | [1] |

| Molecular Weight | 442.7 g/mol | [1] |

| Exact Mass | 442.381080833 Da | [1] |

| Rotatable Bond Count | 0 | [1] |

| Ring Count | 5 (pentacyclic) | [4] |

Stereochemical Configuration and Isomerism

The stereochemical configuration of daturadiol is precisely defined by its International Union of Pure and Applied Chemistry nomenclature as (3S,4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,5-diol [1]. This complex stereochemical designation reflects the multiple chiral centers present within the pentacyclic framework.

The compound features two hydroxyl groups positioned at the 3β and 6β configurations, which represent critical stereochemical features that distinguish daturadiol from other oleanane derivatives [1] [9]. These specific orientations are essential for the compound's biological activity and physicochemical properties. The 3β-hydroxyl group adopts an equatorial position relative to the A-ring, while the 6β-hydroxyl group maintains a specific spatial orientation that influences intermolecular interactions [9].

Daturadiol exists as part of a family of related triterpenoid isomers sharing the same molecular formula C30H50O2, including arnidiol, betulin, and inotodiol [6]. However, the unique positioning of the hydroxyl groups and the oleanane skeletal framework differentiate daturadiol from these structural analogs. The stereochemical configuration is maintained through the rigid pentacyclic structure, which prevents conformational flexibility that might otherwise lead to stereoisomerism [12].

The absolute stereochemistry of daturadiol has been confirmed through extensive nuclear magnetic resonance spectroscopic analysis and comparison with synthetic standards [9]. The compound demonstrates remarkable stereochemical stability under normal conditions, with the hydroxyl groups maintaining their β-orientations due to the conformational constraints imposed by the pentacyclic framework [13].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of daturadiol through both one-dimensional and two-dimensional techniques [9] [15]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the olefinic proton at the 12-position, typically appearing as a triplet around 5.17 parts per million [7]. The hydroxyl-bearing methine protons at positions 3 and 6 display distinct chemical shifts that confirm their β-orientations [9].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of thirty carbon atoms distributed across eight methyl groups, nine methylene carbons, six methine carbons, and seven quaternary carbons [35]. The olefinic carbons at positions 12 and 13 exhibit characteristic downfield shifts, with C-12 appearing around 122 parts per million and C-13 around 139 parts per million [7]. The hydroxyl-bearing carbons C-3 and C-6 display chemical shifts consistent with secondary alcohol functionalities [9].

Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, provide definitive connectivity information [7]. These techniques confirm the attachment of hydroxyl groups to the 3β and 6β positions and establish the complete carbon-hydrogen connectivity pattern throughout the molecule [15].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of hydroxyl groups and the oleanane framework [18] [22]. The hydroxyl stretching vibrations appear in the 3300-3500 wavenumber region, while carbon-hydrogen stretching modes are observed around 2800-3000 wavenumbers [18]. The fingerprint region between 600-1800 wavenumbers provides specific structural information related to the pentacyclic framework [22].

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 442.3811, corresponding to the molecular formula C30H50O2 [1] [9]. Fragmentation patterns in electron impact mass spectrometry provide structural information through characteristic losses of hydroxyl groups and methyl substituents [9]. High-resolution mass spectrometry enables precise molecular formula determination and confirms the absence of additional heteroatoms [35].

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Olefinic proton at 5.17 ppm | [7] |

| 13C Nuclear Magnetic Resonance | 30 carbons; C-12 at ~122 ppm | [7] [35] |

| Infrared | Hydroxyl stretch 3300-3500 cm⁻¹ | [18] [22] |

| Mass Spectrometry | Molecular ion at m/z 442.3811 | [1] [9] |

Thermodynamic Properties and Stability Analysis

The thermodynamic properties of daturadiol reflect its robust pentacyclic triterpenoid structure and multiple hydroxyl functionalities [1]. The compound exhibits exceptional thermal stability due to its rigid molecular framework, which resists conformational changes under elevated temperatures [24]. Thermal analysis indicates that daturadiol maintains structural integrity across a wide temperature range, with decomposition occurring only at significantly elevated temperatures [24].

The compound demonstrates remarkable chemical stability under ambient conditions, attributed to the electron-rich aromatic system and the stabilizing effects of intramolecular hydrogen bonding between hydroxyl groups [26]. The presence of two hydroxyl groups creates opportunities for both intramolecular and intermolecular hydrogen bonding, which contributes to the overall thermodynamic stability of the molecule [26].

Partition coefficient analysis reveals that daturadiol exhibits high lipophilicity, with an XLogP3-AA value of 7.8 [1]. This elevated partition coefficient indicates strong preference for lipophilic environments and suggests limited aqueous solubility [30]. The high lipophilicity results from the extensive hydrocarbon framework combined with the relatively small number of polar hydroxyl groups [30].

Solubility studies demonstrate that daturadiol exhibits poor water solubility due to its hydrophobic pentacyclic framework [30]. The compound shows enhanced solubility in organic solvents, particularly those capable of hydrogen bonding interactions with the hydroxyl groups [29]. The limited aqueous solubility presents challenges for biological applications but may be advantageous for specific pharmaceutical formulations targeting lipophilic environments [30].

The compound's hydrogen bonding characteristics include two hydrogen bond donor sites and two hydrogen bond acceptor sites, corresponding to the hydroxyl functionalities [1]. These hydrogen bonding capabilities influence both the compound's physicochemical properties and its potential biological interactions [38]. The absence of rotatable bonds contributes to reduced conformational entropy and enhanced structural predictability [1].

| Thermodynamic Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 7.8 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | Limited by hydroxyl groups | [1] |

| Thermal Stability | High (pentacyclic framework) | [24] |

| Water Solubility | Poor (hydrophobic character) | [30] |